molecular formula C13H15N5Na2O8S2 B1666517 Aztreonam disodium CAS No. 80581-86-8

Aztreonam disodium

Cat. No. B1666517
CAS RN: 80581-86-8
M. Wt: 479.4 g/mol
InChI Key: RXLLPYFOQJTFPY-VIQWXLMZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Aztreonam disodium is a synthetic monocyclic beta-lactam antibiotic. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.

Scientific Research Applications

Antibacterial Activity and Therapeutic Use Aztreonam disodium, the first member of the monobactam class of beta-lactam antibiotics, is characterized by its selective activity against Gram-negative aerobic bacteria, offering a unique spectrum compared to other antibiotics. Its effectiveness spans various Gram-negative infections, including urinary tract, respiratory, and various systemic infections. Clinical trials have documented its efficacy, especially against infections caused by Pseudomonas aeruginosa. Despite its narrow spectrum of activity, aztreonam is viewed as a potential alternative to aminoglycosides or third-generation cephalosporins in treating serious Gram-negative infections, partly due to its minimal impact on indigenous faecal anaerobes and its distinctive antibacterial spectrum (Brogden & Heel, 1986).

Pharmacokinetics and Pharmacodynamics The pharmacokinetic and pharmacodynamic properties of aztreonam have been re-evaluated in the context of increasing global spread of carbapenem resistance in aerobic Gram-negative bacilli. This re-evaluation is particularly crucial given aztreonam's stability to Ambler class B metallo-β-lactamases. Studies have explored aztreonam's pharmacokinetic profile in humans and its pharmacodynamics in both human and pre-clinical studies, shedding light on its interaction with β-lactamase inhibitors and its potential in drug development (Ramsey & MacGowan, 2016).

Use in Pediatric Patients In pediatric settings, aztreonam has been reviewed for its pharmacologic, pharmacokinetic, and toxicologic properties. Early experiences in pediatric patients provide a foundation for certain recommendations regarding its usage. This focus on pediatric patients highlights aztreonam's applicability and adaptability in treating younger demographics (Bosso & Black, 1991).

Clinical Pharmacology Clinical pharmacology studies have documented aztreonam's therapeutic serum and urinary concentrations post-administration, its wide distribution in body fluids and tissues, and its primarily urinary elimination in unchanged form. These findings are essential in understanding aztreonam's effectiveness in treating infections due to susceptible gram-negative organisms and its interaction with other pharmaceuticals (Swabb, 1985).

Use in Cystic Fibrosis Aztreonam has been evaluated for its pharmacology, clinical efficacy, and safety in the context of cystic fibrosis (CF)–related pulmonary disease. Studies examining aztreonam lysine for inhalation (AZLI) have shown its effectiveness in improving respiratory symptoms and pulmonary function in CF patients, particularly those colonized with P. aeruginosa and experiencing moderate to severe pulmonary disease (Pesaturo, Horton & Belliveau, 2012).

properties

CAS RN

80581-86-8

Product Name

Aztreonam disodium

Molecular Formula

C13H15N5Na2O8S2

Molecular Weight

479.4 g/mol

IUPAC Name

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1

InChI Key

RXLLPYFOQJTFPY-VIQWXLMZSA-L

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+].[Na+]

SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+]

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azactam disodium, Azthreonam disodium, Aztreonam disodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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